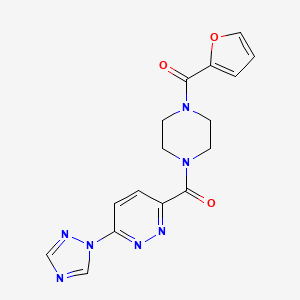
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Furan-2-carbonyl chloride, piperazine
Conditions: Base (e.g., triethylamine), room temperature
Reaction: Nucleophilic substitution to form the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the furan and piperazine derivatives.
-
Step 1: Synthesis of 1H-1,2,4-triazole intermediate
Reagents: Hydrazine hydrate, formamide
Conditions: Reflux, 100-150°C
Reaction: Cyclization to form the triazole ring
-
Step 2: Synthesis of pyridazine intermediate
Reagents: Hydrazine hydrate, diethyl oxalate
Conditions: Reflux, 80-120°C
Reaction: Formation of the pyridazine ring
-
Step 3: Coupling of triazole and pyridazine intermediates
Reagents: Appropriate coupling agents (e.g., EDC, DCC)
Conditions: Room temperature to mild heating
Reaction: Formation of the triazole-pyridazine core
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole and pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, KOH)
Major Products
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Dihydrotriazole and dihydropyridazine derivatives
Substitution: Various substituted piperazine and furan derivatives
Scientific Research Applications
Chemistry
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.
Medicine
The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The furan and piperazine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(thiophen-2-carbonyl)piperazin-1-yl)methanone
- (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(pyridin-2-carbonyl)piperazin-1-yl)methanone
- (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(benzoyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3/c24-15(12-3-4-14(20-19-12)23-11-17-10-18-23)21-5-7-22(8-6-21)16(25)13-2-1-9-26-13/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALDZJKQDQPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














